

Application Notes and Protocols for High-Performance Adhesives using Thiokol® Resins

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Compound of Interest

Compound Name: Thiokol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and evaluating high-performance adhesives based on Thiokol® liquid polysulfide polymers. The information presented here is intended for professionals in research and development seeking to leverage the unique properties of these resins for demanding applications. Thiokol®-based adhesives are renowned for their excellent flexibility, chemical resistance, and durability in harsh environments.^{[1][2]}

Introduction to Thiokol® Resins in Adhesive Formulations

Thiokol® liquid polysulfide polymers are mercaptan-terminated polymers that cure to form flexible, resilient elastomers.^{[3][4]} The polysulfide backbone provides exceptional resistance to fuels, oils, solvents, and weathering.^{[2][4]} These properties make them ideal for high-performance adhesive and sealant applications in the aerospace, construction, automotive, and marine industries.^{[1][5]}

A key feature of Thiokol® resins is their ability to be cured at ambient temperatures, forming a solid rubber without shrinkage.^{[3][5]} They can be formulated as two-component systems, offering a controllable cure rate and long pot life. Additionally, Thiokol® resins are often used as flexibilizers for epoxy resins, enhancing their impact strength and peel resistance.^[4]

Core Formulation Components

A typical two-part Thiokol® adhesive formulation consists of a base component and a curing agent component.

Base Component (Part A):

- Thiokol® Liquid Polysulfide Polymer (e.g., LP-32): The primary resin, providing the core elastomeric and resistance properties.
- Fillers: Reinforcing fillers like carbon black or silica can be added to improve mechanical properties. Calcium carbonate may be used to reduce cost and control viscosity.
- Plasticizers: To modify hardness and improve low-temperature flexibility.
- Adhesion Promoters: Silane coupling agents can be incorporated to enhance bonding to various substrates.

Curing Agent Component (Part B):

- Oxidizing Agents: The most common curing mechanism is the oxidation of the terminal mercaptan (-SH) groups to form disulfide (-S-S-) bonds.^[4] Manganese dioxide (MnO₂) is a frequently used curing agent that provides good heat resistance.^[6] Other options include calcium peroxide and zinc peroxide.^{[3][6]}
- Dispersing Agents: To ensure uniform dispersion of the curing agent in the paste.
- Retarders/Accelerators: The cure rate can be adjusted. Acidic materials generally retard the cure, while alkaline materials accelerate it.^[3]

Quantitative Performance Data

The following tables summarize the performance of various Thiokol®-based adhesive formulations.

Table 1: Performance of a Thiokol® LP-3/Epoxy Adhesive Formulation

Curing Agent (DMP-30, pbw*)	Adhesive Shear Strength (psi)	Cleavage Strength (psi)
5.0	2612	1085
6.0	2852	1238
7.0	3081	1322
8.0	3667	1410
9.0	3009	1315
10.0	2792	1155

*pbw = parts by weight per 100 parts of modified epoxy resin. Data extracted from a study on epoxy materials for highway use.

Table 2: Mechanical Properties of a Polysulfide-Modified Epoxy Coating

Property	Test Method	Value
Compressive Strength	ASTM C-579	18,000 psi
Tensile Strength	ASTM D-638	2,500 psi
Flexural Strength	ASTM C-580	4,300 psi
Hardness, Shore D	ASTM D-2240	65-75
Bond Strength	ASTM D-4541	425 psi
Abrasion Resistance (mg loss)	ASTM D-4060	70 mg
Elongation at Break	-	30-40%
Tear Strength (C-Tear)	ASTM D-1004	305+ lbs/in
Impact Strength	ASTM D-4226	20+ in/lbs

*Data for THIOKOL® FEC® 2233, a polysulfide-modified epoxy.[\[7\]](#)

Experimental Protocols

Protocol for Formulation of a Two-Component Thiokol® Adhesive

This protocol provides a general procedure for preparing a two-component adhesive based on Thiokol® LP-32 and a manganese dioxide curing paste.

Materials:

- Thiokol® LP-32 liquid polysulfide polymer
- Manganese dioxide (active grade)
- Plasticizer (e.g., a phthalate ester)
- Reinforcing filler (e.g., carbon black)
- Adhesion promoter (e.g., a silane)
- Dispersing agent for curing paste
- Laboratory mixer with a propeller-type paddle
- Vacuum oven

Procedure:

Part A (Base Component):

- To a mixing vessel, add 100 parts by weight of Thiokol® LP-32.
- Slowly add the desired amount of plasticizer (e.g., 20-40 parts) while mixing at low speed.
- Gradually incorporate the reinforcing filler (e.g., 20-30 parts) and adhesion promoter (e.g., 1-2 parts).
- Increase mixing speed and continue to mix until a homogenous, smooth paste is obtained.

- De-aerate the mixture in a vacuum oven to remove entrapped air bubbles.

Part B (Curing Agent Component):

- In a separate vessel, combine the dispersing agent with the plasticizer.
- Slowly add manganese dioxide (typically 7.5-10 parts per 100 parts of Thiokol® LP-32) while mixing.[\[6\]](#)
- Continue mixing until a uniform paste is formed.

Final Mixing:

- Combine Part A and Part B in the manufacturer's recommended ratio.
- Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container periodically to ensure uniformity.[\[8\]](#)

Protocol for Lap Shear Strength Testing (ASTM D1002)

This protocol describes the procedure for determining the shear strength of an adhesive bonded between two metal plates.

Specimen Preparation:

- Prepare metal coupons (e.g., aluminum alloy) with dimensions as specified in ASTM D1002 (typically 1 inch wide with a 0.5-inch overlap).
- Clean and prepare the bonding surfaces of the coupons as required for the specific adhesive and substrate.
- Apply the mixed adhesive to the overlap area of the coupons.
- Assemble the single-lap joint, ensuring proper alignment.
- Apply uniform pressure during curing according to the adhesive manufacturer's recommendations.
- Cure the specimens under controlled conditions (temperature and time).

Test Procedure:

- Measure the width and length of the bonded overlap area.
- Mount the specimen in the grips of a universal testing machine.
- Apply a tensile load at a constant crosshead speed of 1.3 mm/min (0.05 in/min).
- Record the maximum load at which the bond fails.
- Calculate the shear strength by dividing the maximum load by the overlap area.

Protocol for 180° Peel Strength Testing (ASTM D903)

This protocol is used to measure the peel strength of an adhesive bond between a flexible and a rigid substrate.

Specimen Preparation:

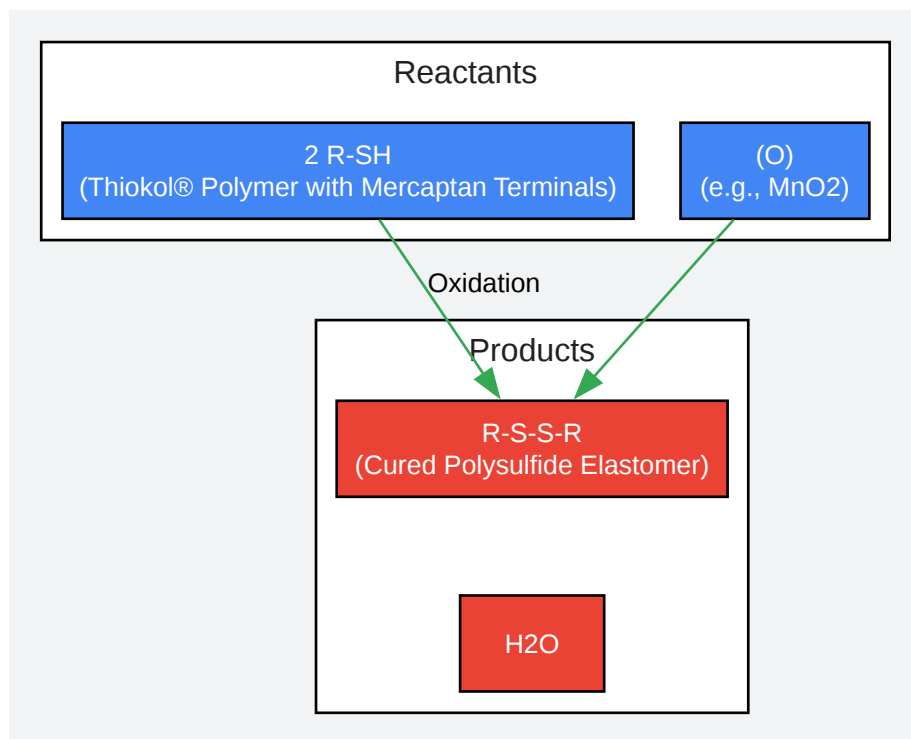
- Bond a strip of flexible material to a rigid substrate, leaving a portion of the flexible material unbonded to act as a pull tab.
- Ensure the specimen dimensions are standardized as per ASTM D903.
- Cure the bonded assembly as recommended by the adhesive manufacturer.

Test Procedure:

- Clamp the rigid substrate in a stationary grip of a universal testing machine.
- Clamp the unbonded end of the flexible material in a movable grip.
- Pull the flexible material away from the substrate at a 180° angle at a constant speed (typically 6 in/min).
- Continuously record the force required to maintain the peeling action.
- Calculate the average peel strength by dividing the average force by the width of the specimen.

Visualizations

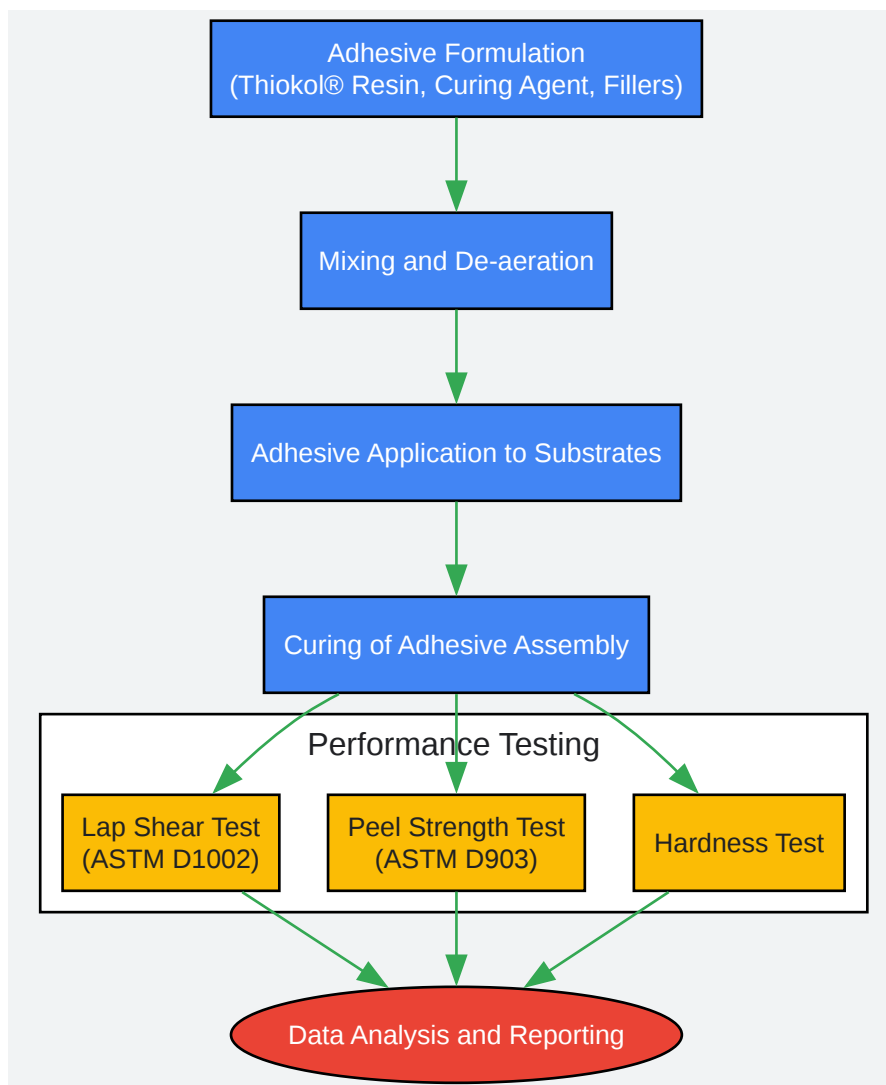
Oxidative Curing Mechanism of Thiokol® Resins



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Caption: Oxidative curing of Thiokol® resins.

Experimental Workflow for Adhesive Performance Evaluation



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Caption: Workflow for adhesive evaluation.

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